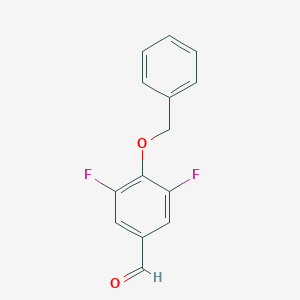

4-(Benzyloxy)-3,5-difluorobenzaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3,5-difluoro-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRBYGWUSGMSLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577259 | |

| Record name | 4-(Benzyloxy)-3,5-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125036-88-6 | |

| Record name | 4-(Benzyloxy)-3,5-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for the Chemical Compound

Regioselective Synthesis via Multi-Step Convergent Approaches

The regioselective synthesis of 4-(Benzyloxy)-3,5-difluorobenzaldehyde is often achieved through a convergent strategy that precisely builds the molecule from key precursors. This method ensures high selectivity and yield by controlling the sequence of bond formations.

Strategic Functionalization of Fluorinated Benzaldehyde (B42025) Precursors

The synthesis logically commences with a pre-functionalized aromatic ring, typically a fluorinated benzaldehyde derivative, which dictates the final substitution pattern. A common and effective precursor is 4-hydroxy-3,5-difluorobenzaldehyde. This starting material is advantageous as it already contains the necessary aldehyde group and the fluorine atoms in the desired 3 and 5 positions, simplifying the subsequent synthetic steps. The presence of the hydroxyl group at the 4-position provides a reactive site for the crucial introduction of the benzyloxy group.

Alternatively, syntheses can begin from more basic fluorinated precursors like 3,5-difluorobenzonitrile. This requires a subsequent step to convert the nitrile group into the aldehyde, for instance, through reduction using a reagent like Raney alloy in formic acid. While this adds a step, it offers flexibility in the sourcing of starting materials. The strategic choice of precursor is paramount to ensure that the regiochemistry is controlled from the outset, preventing the formation of undesired isomers.

Benzyloxy Group Introduction through O-Alkylation Strategies

The introduction of the benzyloxy group is a critical transformation, accomplished via an O-alkylation reaction, a classic example of the Williamson ether synthesis. In this step, the hydroxyl group of the 4-hydroxy-3,5-difluorobenzaldehyde precursor is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic benzyl (B1604629) source, typically benzyl chloride or benzyl bromide, in a nucleophilic substitution reaction to form the desired ether linkage.

A common procedure involves dissolving 4-hydroxy-3,5-difluorobenzaldehyde in a polar aprotic solvent such as dimethylsulfoxide (DMSO) or acetone (B3395972). A base, frequently potassium carbonate, is added to facilitate the deprotonation of the phenolic hydroxyl group. nih.govacs.org Upon addition of benzyl chloride, the reaction proceeds, often at room temperature, to yield this compound. nih.gov The final product is then isolated and purified, commonly through extraction and silica gel column chromatography. nih.gov

Table 1: Typical Reaction Conditions for O-Alkylation

| Parameter | Condition |

|---|---|

| Starting Material | 4-hydroxy-3,5-difluorobenzaldehyde |

| Reagents | Benzyl chloride, Potassium carbonate |

| Solvent | Dimethylsulfoxide (DMSO) |

| Temperature | Room Temperature |

| Purification | Silica Gel Column Chromatography |

This interactive table summarizes the typical conditions used in the O-alkylation synthesis of this compound.

Catalytic Approaches to the Synthesis of the Chemical Compound

Catalytic methods offer powerful alternatives to classical stoichiometric reactions, often providing higher efficiency, milder reaction conditions, and greater functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions in Synthesis

While the Williamson ether synthesis is a robust method, modern synthetic chemistry increasingly relies on transition metal-catalyzed cross-coupling reactions for the formation of C-O bonds. Methodologies like the Buchwald-Hartwig amination, which can be adapted for etherification, represent a powerful tool for this transformation. wikipedia.orglibretexts.org

Hypothetically, a palladium-catalyzed process could be employed to synthesize this compound. Such a strategy might involve the coupling of a 4-substituted-3,5-difluorobenzaldehyde derivative with benzyl alcohol. The substituent at the 4-position would need to be a good leaving group, such as a triflate (-OTf) or a halide. The reaction would be catalyzed by a palladium complex, supported by a specialized phosphine ligand, in the presence of a base. nih.gov These reactions are renowned for their broad substrate scope and tolerance of sensitive functional groups, which could be advantageous for complex molecular architectures. wikipedia.org The development of such a catalytic route would be a significant advancement, potentially offering improved yields and milder conditions compared to traditional methods.

Organocatalytic Methods for Aldehyde Formation

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a major pillar of modern synthesis. However, its application to the de novo formation of aromatic aldehydes on highly functionalized rings like the one in the target compound is an area of ongoing research. Most organocatalytic methods involving aldehydes focus on transformations of the aldehyde group itself (such as asymmetric alpha-functionalization) rather than its formation. acs.orgwikipedia.org

Recent advancements have shown the possibility of creating aromatic aldehydes from saturated precursors using a complex synergistic system involving organocatalysis, photoredox, and cobalt catalysis. nih.gov While innovative, such methods are mechanistically distinct from the direct formylation of a fluorinated phenol (B47542). The direct, selective introduction of a formyl group onto the fluorinated aromatic core using a simple organocatalyst remains a significant challenge. Therefore, while organocatalysis is a powerful strategy for many synthetic steps, established methods for the core aldehyde formation in this specific context still predominantly rely on traditional formylation techniques or the use of pre-functionalized precursors.

Green Chemistry Principles in the Synthesis of the Chemical Compound

The principles of green chemistry provide a framework for designing more sustainable chemical processes. princeton.edunih.gov The synthesis of this compound can be evaluated and improved through this lens.

The use of solvents like DMSO is another area of concern under the principle of safer solvents and auxiliaries . nih.gov While effective, DMSO can be difficult to remove and recycle. The ideal green process would minimize solvent use or employ more environmentally benign alternatives like water or bio-based solvents.

Catalytic approaches, as discussed in section 2.2, inherently align better with green chemistry principles. A key principle is catalysis , which advocates for the use of catalytic reagents over stoichiometric ones. princeton.edu A transition metal-catalyzed cross-coupling reaction would use only a small amount of catalyst, significantly reducing waste compared to the Williamson ether synthesis. This also aligns with the principle of waste prevention . nih.gov Furthermore, catalytic reactions can often be run under more energy-efficient conditions, addressing the principle of design for energy efficiency . princeton.edu Developing a robust catalytic synthesis for this compound would therefore represent a significant step towards a more sustainable manufacturing process.

Solvent-Free Reaction Environments

The conventional synthesis of this compound typically involves the use of polar aprotic solvents like dimethylsulfoxide (DMSO) or N,N-dimethylformamide (DMF) for the Williamson ether synthesis. While effective, these solvents pose environmental and safety concerns. Modern synthetic chemistry is increasingly exploring solvent-free or neat reaction conditions to mitigate these issues.

Emerging techniques such as microwave-assisted synthesis and mechanochemistry offer promising solvent-free alternatives. Microwave irradiation can significantly accelerate the reaction between 4-hydroxy-3,5-difluorobenzaldehyde and benzyl chloride, often in the presence of a solid-supported base, thereby eliminating the need for a bulk solvent. This method not only reduces reaction times but can also lead to higher yields and cleaner reaction profiles.

Mechanochemical synthesis, which involves grinding solid reactants together, represents another innovative solvent-free approach. This technique can promote reactions by intimate mixing and the generation of localized high-energy spots, potentially enabling the synthesis of this compound without any solvent.

Atom Economy and Efficiency in Synthetic Routes

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The conventional synthesis of this compound proceeds via a Williamson ether synthesis, which, while widely used, is not inherently atom-economical due to the formation of a salt byproduct.

The reaction involves the deprotonation of 4-hydroxy-3,5-difluorobenzaldehyde with a base, followed by nucleophilic substitution on benzyl chloride. The atom economy of this process can be calculated as follows:

Reaction: C₇H₄F₂O₂ + C₇H₇Cl + K₂CO₃ → C₁₄H₁₀F₂O₂ + KCl + KHCO₃

Interactive Data Table: Theoretical Atom Economy Calculation

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Hydroxy-3,5-difluorobenzaldehyde | C₇H₄F₂O₂ | 158.10 | Reactant |

| Benzyl Chloride | C₇H₇Cl | 126.58 | Reactant |

| Potassium Carbonate | K₂CO₃ | 138.21 | Reactant |

| Total Reactant Mass | 422.89 | ||

| This compound | C₁₄H₁₀F₂O₂ | 248.23 | Product |

| Potassium Chloride | KCl | 74.55 | Byproduct |

| Potassium Bicarbonate | KHCO₃ | 100.12 | Byproduct |

| Theoretical Atom Economy | 58.70% |

To improve the atom economy, alternative synthetic routes are being explored. One such approach could involve the direct catalytic coupling of 4-hydroxy-3,5-difluorobenzaldehyde with benzyl alcohol, which would generate water as the only byproduct, significantly increasing the atom economy. However, such methods for this specific compound are still in the developmental stages.

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction times and energy consumption.

Temperature, Pressure, and Stoichiometric Control

In the traditional Williamson ether synthesis of this compound, precise control over temperature, pressure, and stoichiometry is essential.

Temperature: The reaction is typically conducted at room temperature to moderate temperatures (e.g., 50-100 °C) wikipedia.org. Higher temperatures can accelerate the reaction but may also lead to the formation of side products. Optimization studies would involve systematically varying the temperature to find the optimal balance between reaction rate and selectivity.

Pressure: For reactions in conventional solvents, the reaction is typically carried out at atmospheric pressure. However, in solvent-free microwave-assisted synthesis, the reaction may be conducted in a sealed vessel, leading to an increase in pressure which can accelerate the reaction.

Stoichiometry: The molar ratio of the reactants and the base is a critical parameter. An excess of the base (e.g., potassium carbonate) is often used to ensure complete deprotonation of the phenolic hydroxyl group. The stoichiometry of benzyl chloride is also optimized to ensure complete conversion of the starting material without leading to excessive side reactions.

Interactive Data Table: Potential Optimization Parameters for Williamson Ether Synthesis

| Parameter | Conventional Synthesis | Potential Optimized Range | Rationale for Optimization |

| Temperature | Room Temperature - 100°C | 40 - 80°C | Balance reaction rate and minimize side products. |

| Pressure | Atmospheric | 1 - 5 bar (Microwave) | Increase reaction rate in solvent-free conditions. |

| Stoichiometry (Base:Phenol) | 1.5 - 2.5 : 1 | 1.1 - 1.5 : 1 | Minimize waste and cost while ensuring complete reaction. |

| Stoichiometry (Alkyl Halide:Phenol) | 1.0 - 1.2 : 1 | 1.05 - 1.1 : 1 | Maximize yield and minimize unreacted starting material. |

Isolation and Purification Methodologies for High Purity

Achieving high purity of this compound is critical for its use in subsequent applications. The primary methods for isolation and purification include extraction, chromatography, and recrystallization.

Extraction: After the reaction is complete, the mixture is typically quenched with water and the product is extracted into an organic solvent such as ethyl acetate. This initial step removes the inorganic salts and other water-soluble impurities.

Chromatography: Column chromatography over silica gel is a common method for purifying the crude product. A solvent system, often a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), is used to elute the product from the column, separating it from unreacted starting materials and byproducts. For achieving very high purity, preparative high-performance liquid chromatography (HPLC) can be employed.

Recrystallization: Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The crude this compound can be dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals while impurities remain in the solution. The choice of solvent is critical and is determined by the solubility profile of the compound.

Elucidation of Chemical Reactivity and Reaction Mechanisms of the Chemical Compound

Reactivity of the Aldehyde Moiety

The aldehyde group is a cornerstone of the compound's reactivity, participating in a wide array of reactions typical for this functional group. However, the electronic nature of the substituted benzene (B151609) ring modulates the electrophilicity of the carbonyl carbon.

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. In 4-(Benzyloxy)-3,5-difluorobenzaldehyde, the two fluorine atoms enhance this electrophilicity through their strong -I (inductive) effect, making the aldehyde more reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025). The para-benzyloxy group, while electron-donating via resonance (+R effect), has its effect somewhat tempered. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate.

Stereochemical control in these additions can be a significant factor, especially with chiral nucleophiles or catalysts. The steric bulk of the benzyloxy group and the adjacent fluorine atoms can influence the trajectory of the incoming nucleophile, potentially leading to diastereoselectivity in the formation of new stereocenters.

Table 1: Examples of Nucleophilic Addition Reactions on Related Aldehydes This table presents reactions on analogous compounds to illustrate the expected reactivity.

| Aldehyde Reactant | Nucleophile/Reagent | Product Type | Ref. |

|---|---|---|---|

| 3,5-Difluorobenzaldehyde | Grignard Reagent (R-MgBr) | Secondary Alcohol | , prepchem.com |

| 4-Benzyloxybenzaldehyde | Organolithium (R-Li) | Secondary Alcohol | youtube.com |

| 3,5-Difluorobenzaldehyde | N-Methylformanilide | Aldehyde (via formylation) | prepchem.com |

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can convert the aldehyde into 4-(benzyloxy)-3,5-difluorobenzoic acid. Milder oxidants can also be employed for this transformation.

Reduction: The reduction of the aldehyde to the corresponding primary alcohol, (4-(benzyloxy)-3,5-difluorophenyl)methanol, is a common transformation. anaxlab.com This can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, while stronger agents like lithium aluminum hydride (LiAlH₄) are also effective. The existence of the corresponding alcohol confirms this feasible reduction pathway. anaxlab.com

Table 2: Common Oxidation and Reduction Reagents for Aldehydes

| Transformation | Reagent | Product Functional Group |

|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid |

| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Reduction | Catalytic Hydrogenation (H₂/Pd-C) | Primary Alcohol |

Condensation reactions provide powerful methods for carbon-carbon bond formation, extending the molecular framework.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, ethyl acetoacetate), typically catalyzed by a weak base like piperidine (B6355638) or an amine. The reaction with this compound would proceed via nucleophilic addition to the aldehyde followed by dehydration to yield an α,β-unsaturated product. The enhanced electrophilicity of the aldehyde due to the fluorine atoms would likely facilitate this reaction.

Wittig Reaction: The Wittig reaction converts aldehydes and ketones into alkenes using a phosphorus ylide (Wittig reagent). wikipedia.org this compound can react with various Wittig reagents to form substituted alkenes. sigmaaldrich.com, organic-chemistry.org The stereochemical outcome (E/Z selectivity) of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally favor the E-alkene, whereas non-stabilized ylides tend to produce the Z-alkene. organic-chemistry.org The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide. organic-chemistry.org

Aldol (B89426) Condensation: While aldehydes with α-hydrogens can undergo self-condensation, aromatic aldehydes like this compound lack α-hydrogens and thus cannot self-condense. However, they are excellent partners in crossed or Claisen-Schmidt condensations with enolizable ketones or aldehydes. The reaction, typically base-catalyzed, involves the formation of an enolate which then attacks the electrophilic carbonyl carbon of the benzaldehyde derivative.

Influence of Fluorine Substituents on Aromatic Ring Reactivity

The two fluorine atoms at positions 3 and 5 profoundly influence the reactivity of the benzene ring through their strong inductive electron-withdrawing effect (-I) and weaker resonance electron-donating effect (+R).

Electrophilic Aromatic Substitution (EAS): The substituents on the ring dictate the position of any further electrophilic attack. The benzyloxy group is a powerful activating group and an ortho, para-director. Conversely, fluorine is a deactivating group but is also an ortho, para-director. sigmaaldrich.com In this molecule, the position para to the benzyloxy group is occupied. The positions ortho to the benzyloxy group (positions 3 and 5) are occupied by fluorine. Therefore, electrophilic substitution is directed to the positions ortho to the aldehyde group (and meta to the benzyloxy group), which are positions 2 and 6. However, the combined deactivating effect of the two fluorine atoms and the aldehyde group makes the ring significantly electron-deficient and thus highly deactivated towards EAS. Such reactions would require harsh conditions, if they proceed at all.

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings bearing strongly electron-withdrawing groups are activated towards nucleophilic attack, especially when a good leaving group is present. nih.gov Fluorine is an excellent leaving group in SNAr reactions. The presence of two fluorine atoms, along with the electron-withdrawing aldehyde group, makes the ring susceptible to SNAr. For instance, a related compound, 3,5-difluorobenzaldehyde, can undergo nucleophilic substitution. In this compound, a strong nucleophile could potentially displace one of the fluorine atoms. The synthesis of the precursor, 3,5-difluoro-4-hydroxybenzaldehyde (B106909), from 1,3,5-trifluorobenzene (B1201519) exemplifies an SNAr reaction where a hydroxyl group displaces a fluorine atom.

The electronic properties of the substituents have a cascading effect on the reactivity of the entire molecule.

Effect on Aldehyde Reactivity: As previously mentioned, the two fluorine atoms inductively withdraw electron density from the ring, which in turn increases the electrophilicity of the carbonyl carbon of the aldehyde group. This makes the aldehyde more reactive towards nucleophiles compared to non-fluorinated analogues.

Effect on Benzyloxy Group: The electron-withdrawing nature of the fluorinated ring can influence the benzyloxy group. It can slightly decrease the electron density on the oxygen atom and potentially affect the stability and reactivity of the benzyl (B1604629) C-O bond, for instance in deprotection reactions.

Table 3: Summary of Substituent Electronic Effects

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on EAS | Directing Influence |

|---|---|---|---|---|---|

| -CHO | 1 | Withdrawing | Withdrawing | Deactivating | meta |

| -F | 3, 5 | Strongly Withdrawing | Weakly Donating | Deactivating | ortho, para |

| -OCH₂Ph | 4 | Withdrawing | Strongly Donating | Activating | ortho, para |

Reactivity and Cleavage Mechanisms of the Benzyloxy Protecting Group

The removal of the benzyl group from the phenolic oxygen in this compound is a key transformation. The stability of the benzyl ether linkage necessitates specific chemical methods to achieve its cleavage efficiently and selectively.

Hydrogenolytic Cleavage Strategies

Hydrogenolysis is a widely employed method for the deprotection of benzyl ethers due to its typically clean and high-yielding nature. researchgate.net This method involves the cleavage of the C-O bond of the ether by catalytic hydrogenation.

The general mechanism for the hydrogenolysis of a benzyl ether involves the adsorption of the substrate and hydrogen onto the surface of a metal catalyst, most commonly palladium on carbon (Pd/C). acsgcipr.org This is followed by the cleavage of the benzylic C-O bond, leading to the formation of the corresponding phenol (B47542) (4-hydroxy-3,5-difluorobenzaldehyde) and toluene (B28343) as a byproduct. researchgate.netambeed.com The reaction is typically carried out under a hydrogen atmosphere.

Catalytic transfer hydrogenolysis (CTH) offers a safer alternative to using hydrogen gas. acsgcipr.org In this approach, a hydrogen donor molecule, such as formic acid or its salts, is used to generate the active hydrogen species on the catalyst surface in situ.

The efficiency of hydrogenolysis can be influenced by several factors, including the choice of catalyst, solvent, temperature, and the presence of other functional groups in the molecule. For instance, the presence of halogens, such as the fluorine atoms in the target molecule, can sometimes lead to catalyst poisoning or undesired side reactions, necessitating careful optimization of the reaction conditions.

| Parameter | Typical Conditions for Hydrogenolytic Cleavage |

| Catalyst | Palladium on Carbon (Pd/C), Palladium Hydroxide (B78521) on Carbon (Pearlman's catalyst) |

| Hydrogen Source | Hydrogen gas (H₂), Formic acid, Ammonium formate |

| Solvent | Methanol, Ethanol (B145695), Ethyl acetate, Tetrahydrofuran (B95107) (THF) |

| Temperature | Room temperature to moderate heating |

| Pressure | 1 atm to several atmospheres of H₂ |

Acid-Mediated and Lewis Acid-Mediated Deprotection

Acid-mediated cleavage provides an alternative route to deprotect benzyloxy groups, particularly when hydrogenolysis is not feasible due to the presence of other reducible functional groups. This method can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether and the reaction conditions. masterorganicchemistry.comlibretexts.org

Strong protic acids like HBr and HI can be used, but they are often harsh and can lead to side reactions. A more common and milder approach involves the use of Lewis acids. Boron tribromide (BBr₃) is a particularly effective reagent for the cleavage of aryl ethers. researchgate.netorgsyn.orglookchem.com

The mechanism of BBr₃-mediated debenzylation is proposed to involve the initial coordination of the Lewis acidic boron atom to the ether oxygen. lookchem.com This is followed by a nucleophilic attack of a bromide ion at the benzylic carbon, leading to the cleavage of the C-O bond and the formation of a brominated boron intermediate, which is subsequently hydrolyzed to yield the desired phenol. lookchem.com The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures to control its reactivity. orgsyn.org

The choice of the Lewis acid and the presence of cation scavengers can enhance the selectivity of the deprotection, minimizing undesired side reactions such as electrophilic aromatic substitution by the liberated benzyl cation.

| Reagent | Typical Conditions for Acid-Mediated Cleavage |

| Lewis Acid | Boron tribromide (BBr₃), Boron trichloride (B1173362) (BCl₃) |

| Solvent | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃) |

| Temperature | -78 °C to room temperature |

| Additives | Cation scavengers (e.g., pentamethylbenzene) |

Mechanistic Investigations via Kinetic and Spectroscopic Studies

To gain a deeper understanding of the reaction dynamics and to optimize reaction conditions, kinetic and spectroscopic studies are invaluable tools. These techniques allow for the real-time monitoring of reactions and the identification of transient intermediates and transition states.

Reaction Pathway Mapping and Transition State Analysis

Computational chemistry plays a significant role in mapping reaction pathways and analyzing transition states. Density Functional Theory (DFT) calculations can be employed to model the potential energy surface of the debenzylation reaction. These calculations can help to elucidate the step-by-step mechanism, identify the rate-determining step, and predict the structures of transition states.

For instance, in a palladium-catalyzed hydrogenolysis, computational studies can model the adsorption of the benzyloxy compound onto the palladium surface, the oxidative addition of the C-O bond to the metal center, and the subsequent reductive elimination to form the final products. Similarly, for Lewis acid-mediated cleavage, the interaction between the Lewis acid and the ether oxygen, as well as the energetics of the nucleophilic attack, can be computationally investigated.

In-Situ Spectroscopic Monitoring of Reaction Progress

In-situ spectroscopic techniques provide real-time data on the concentration of reactants, intermediates, and products throughout the course of a reaction. This information is crucial for determining reaction kinetics and understanding the reaction mechanism.

Fourier-Transform Infrared (FTIR) Spectroscopy can be used to monitor the progress of the debenzylation reaction by observing changes in the vibrational frequencies of specific functional groups. For example, the disappearance of the characteristic C-O-C stretching vibrations of the benzyl ether and the appearance of the O-H stretching vibration of the product phenol can be tracked over time. The use of an attenuated total reflectance (ATR) probe allows for the direct immersion of the sensor into the reaction mixture for continuous monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for in-situ reaction monitoring. By acquiring NMR spectra at regular intervals, the conversion of the starting material to the product can be quantified by integrating the signals corresponding to specific protons or carbons in each molecule. For this compound, ¹⁹F NMR spectroscopy would be particularly useful for monitoring the reaction, as the chemical shift of the fluorine atoms would likely change upon deprotection of the neighboring hydroxyl group.

These in-situ techniques, combined with kinetic modeling, allow for the determination of reaction rate laws, activation energies, and the influence of various parameters on the reaction rate, ultimately leading to a comprehensive understanding of the chemical reactivity of this compound.

Derivatization and Advanced Transformations of the Chemical Compound

Formation of Complex Polyfunctionalized Molecules

The aldehyde group is a cornerstone of chemical reactivity, readily undergoing transformations to produce a variety of functional groups. This section details the synthesis of imines, oximes, and hydrazones, as well as the addition of powerful carbon nucleophiles like Grignard and organolithium reagents.

Synthesis of Imines, Oximes, and Hydrazones

The condensation of 4-(benzyloxy)-3,5-difluorobenzaldehyde with primary amines, hydroxylamine (B1172632), and hydrazines provides access to imines (Schiff bases), oximes, and hydrazones, respectively. These derivatives are not only stable compounds in their own right but also serve as crucial intermediates for more complex molecular architectures, including the synthesis of heterocyclic rings. lookchem.comacs.org

The general synthesis involves the reaction of the aldehyde with the corresponding nitrogen-based nucleophile, often in a suitable solvent like ethanol (B145695) or methanol, sometimes with acid or base catalysis to facilitate the dehydration step. acs.orgresearchgate.net For instance, mechanochemical methods, which involve grinding the reactants together without a solvent, have been shown to be effective for the synthesis of fluorinated imines with high yields. researchgate.net

Imines: The reaction with primary amines yields N-substituted imines. The electron-withdrawing nature of the fluorinated ring can influence the reactivity of the aldehyde and the stability of the resulting imine.

Oximes: Treatment with hydroxylamine hydrochloride, typically in the presence of a base like sodium hydroxide (B78521) or in a buffered solution, leads to the formation of the corresponding aldoxime. jsynthchem.com These reactions are generally high-yielding and can be performed in aqueous ethanol solutions. jsynthchem.com

Hydrazones: Condensation with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine, acyl hydrazides) affords the respective hydrazone derivatives. nih.govacs.org These reactions are often carried out by refluxing the reactants in a solvent like acetonitrile (B52724) or ethanol. nih.gov The resulting hydrazones are valuable precursors for various heterocyclic syntheses.

| Reactant | Product Type | Typical Conditions | Representative Product |

| Aniline | Imine | Ethanol, reflux | N-(4-(benzyloxy)-3,5-difluorobenzylidene)aniline |

| Hydroxylamine HCl | Oxime | NaOH, H₂O/Ethanol, reflux | This compound oxime |

| Benzoylhydrazide | Hydrazone | Acetonitrile, reflux | N'-(4-(benzyloxy)-3,5-difluorobenzylidene)benzohydrazide |

This table presents representative examples of derivatization reactions based on established synthetic protocols for similar aldehydes.

Grignard and Organolithium Reagent Additions

The addition of organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, to the carbonyl carbon of this compound is a fundamental carbon-carbon bond-forming reaction. arkat-usa.orgnih.gov This transformation converts the aldehyde into a secondary alcohol, incorporating the organic group from the organometallic reagent.

These reactions are typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere to prevent the quenching of the highly basic and nucleophilic reagents. arkat-usa.orgnih.govrsc.org The initial product is a magnesium or lithium alkoxide salt, which is subsequently protonated during an aqueous workup to yield the final secondary alcohol. arkat-usa.org

The choice of the Grignard or organolithium reagent allows for the introduction of a wide variety of alkyl, alkenyl, alkynyl, or aryl groups. The presence of the fluorine atoms on the aromatic ring is generally well-tolerated in these reactions.

| Reagent | Product Type | Typical Conditions | Representative Product |

| Methylmagnesium bromide (CH₃MgBr) | Secondary Alcohol | Anhydrous THF, 0 °C to rt | 1-(4-(Benzyloxy)-3,5-difluorophenyl)ethanol |

| Phenyllithium (C₆H₅Li) | Secondary Alcohol | Anhydrous Diethyl Ether, 0 °C to rt | (4-(Benzyloxy)-3,5-difluorophenyl)(phenyl)methanol |

| Vinylmagnesium chloride (CH₂=CHMgCl) | Secondary Alcohol | Anhydrous THF, 0 °C to rt | 1-(4-(Benzyloxy)-3,5-difluorophenyl)prop-2-en-1-ol |

This table illustrates the expected products from the addition of common organometallic reagents to this compound.

Construction of Heterocyclic Systems Utilizing the Chemical Compound

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound serves as a key starting material for building various heterocyclic scaffolds, where the aldehyde group and the substituted benzene (B151609) ring are incorporated into the final structure.

Annulation Reactions for Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles like quinolines and quinazolinones can be achieved using the target aldehyde, typically by first introducing a nitrogen-containing functional group onto the aromatic ring ortho to the aldehyde. A common strategy involves using a nitro-substituted precursor, such as 4-(benzyloxy)-3,5-difluoro-2-nitrobenzaldehyde, which can then be reduced in situ to the corresponding amine.

Quinolines: The Friedländer annulation is a classic method for quinoline (B57606) synthesis, involving the condensation of a 2-aminobenzaldehyde (B1207257) with a compound containing an α-methylene ketone. wikipedia.orgnih.govorganic-chemistry.org By using a suitably derived 2-amino-4-(benzyloxy)-3,5-difluorobenzaldehyde, reaction with ketones like acetone (B3395972) or ethyl acetoacetate (B1235776) in the presence of an acid or base catalyst would yield highly substituted quinolines. wikipedia.orgresearchgate.net

Dihydroquinazolinones: These heterocycles can be prepared by the condensation of a 2-aminobenzamide (B116534) with an aldehyde. jsynthchem.com A synthetic route could envision the transformation of the this compound into a 2-aminobenzamide derivative, which would then undergo cyclization. Alternatively, direct condensation of 2-aminobenzamides with the target aldehyde can yield 2-substituted dihydroquinazolinones. organic-chemistry.org

| Heterocycle | Required Precursor from Target | Co-reactant | Key Reaction |

| Quinolines | 2-Amino-4-(benzyloxy)-3,5-difluorobenzaldehyde | Acetone | Friedländer Annulation |

| Benzoxazoles | 2-Amino-4-(benzyloxy)-5-fluorophenol | - | Condensation/Cyclization |

| Dihydroquinazolinones | This compound | 2-Aminobenzamide | Condensation/Cyclization |

This table outlines plausible synthetic strategies for nitrogen-containing heterocycles starting from the title compound or its immediate derivatives.

Cyclization Reactions for Oxygen- and Sulfur-Containing Systems

The aldehyde functionality is also a key participant in the formation of oxygen and sulfur-containing heterocycles.

Benzoxazoles: The standard synthesis of benzoxazoles involves the condensation of a 2-aminophenol (B121084) with an aldehyde. nih.govorganic-chemistry.org To utilize this compound for this purpose, a precursor containing an ortho-aminophenol moiety would be required. The reaction proceeds via the formation of a Schiff base, which then undergoes intramolecular cyclization and subsequent oxidation or aromatization to furnish the benzoxazole (B165842) ring system. nih.gov

Thiophenes (Gewald Reaction): The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes. wikipedia.org It involves the condensation of an aldehyde or ketone with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.orgarkat-usa.org this compound can be directly employed in this reaction, for example, with malononitrile (B47326) and sulfur in the presence of a base like morpholine (B109124) or triethylamine, to produce a highly functionalized 2-aminothiophene. This reaction is known for its operational simplicity and high atom economy. researchgate.net

| Heterocycle | Co-reactants | Key Reaction | Expected Product Core |

| 2-Aminothiophene | Malononitrile, Elemental Sulfur, Base (e.g., Morpholine) | Gewald Reaction | 2-Amino-3-cyano-4-(4-(benzyloxy)-3,5-difluorophenyl)thiophene |

This table shows a direct application of the title compound in the Gewald reaction for the synthesis of a sulfur-containing heterocycle.

Regioselective Functionalization of the Aromatic Nucleus

The substitution pattern of this compound presents an interesting case for further functionalization of the aromatic ring. The regiochemical outcome of substitution reactions is governed by the combined directing effects of the three existing substituents: the strongly activating, ortho-para directing benzyloxy group, the deactivating, meta-directing aldehyde group, and the deactivating, ortho-para directing fluorine atoms.

The positions ortho to the benzyloxy group are occupied by fluorine atoms. The remaining unsubstituted positions are C-2 and C-6, which are ortho to the aldehyde and meta to the benzyloxy group.

Directed ortho-Metalation (DoM): The benzyloxy group can act as a directed metalation group (DMG), facilitating the deprotonation of an adjacent aromatic proton by a strong base, typically an organolithium reagent like n-butyllithium or tert-butyllithium. unblog.fruwindsor.ca In this molecule, the most acidic aromatic protons are at the C-2 and C-6 positions due to the influence of the adjacent aldehyde. However, research has shown that an α-lithiobenzyloxy group, formed by initial deprotonation of the benzylic CH₂ group, can itself act as a powerful DMG, directing a second lithiation to the ortho position (C-3 or C-5). lookchem.comnih.gov Given that these positions are already substituted with fluorine, this pathway might be less favored. The more likely scenario for DoM would involve the benzyloxy group directing lithiation to the C-2 or C-6 positions, provided a suitable organolithium base is used. Subsequent quenching of the resulting aryllithium intermediate with an electrophile (e.g., I₂, CO₂, Me₃SiCl) would introduce a new substituent regioselectively at the C-2/C-6 position.

Electrophilic and Nucleophilic Aromatic Substitution:

Electrophilic Aromatic Substitution (EAS): The ring is generally deactivated towards electrophilic attack due to the presence of the aldehyde and fluorine substituents. However, the powerful activating effect of the benzyloxy group would direct any potential electrophilic attack to the positions ortho and para to it. Since the para position is blocked and the ortho positions contain fluorine, EAS is challenging. If forced, substitution might occur at the C-2/C-6 positions, which are meta to the activating benzyloxy group but also ortho to the deactivating aldehyde.

Nucleophilic Aromatic Substitution (SNAr): The presence of two fluorine atoms and an electron-withdrawing aldehyde group makes the ring susceptible to nucleophilic aromatic substitution. youtube.com The fluorine atoms are located at positions activated by the aldehyde group (meta position), which could potentially be displaced by strong nucleophiles under suitable conditions. The most likely sites for nucleophilic attack are the carbons bearing the fluorine atoms (C-3 and C-5), as these positions are ortho to the strongly electron-donating benzyloxy group and meta to the electron-withdrawing aldehyde group, leading to a complex electronic environment.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then react with various electrophiles. wikipedia.orguwindsor.caorganic-chemistry.org

In the case of this compound, the benzyloxy group can act as a DMG. However, the aldehyde functionality is sensitive to the strong bases used in DoM. A common strategy to overcome this is the in situ protection of the aldehyde. For instance, the aldehyde can be transiently converted into an α-amino alkoxide by reaction with an amide anion, which then directs the ortho-lithiation. harvard.edu

Another approach involves the α-lithiation of the benzylic position of the ether, which can then act as a directing group for a second metalation at the ortho position of the phenyl ring. researchgate.net The choice of organolithium base is critical in determining the site of metalation. researchgate.net

The general principle of DoM involves the coordination of the lithium atom of the organolithium reagent to the heteroatom of the DMG. wikipedia.org This proximity facilitates the deprotonation of the adjacent ortho-proton, leading to a highly regioselective substitution. wikipedia.org This method offers a significant advantage over classical electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers. wikipedia.org

While specific examples detailing the directed ortho-metalation of this compound are not prevalent in the provided search results, the principles of DoM on similar substituted aromatic compounds are well-established. wikipedia.orgorganic-chemistry.orgharvard.edu The electron-withdrawing fluorine atoms on the ring would be expected to increase the acidity of the ortho-protons, potentially facilitating the metalation process.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.orgbeilstein-journals.orgnih.gov For substrates like this compound, these reactions would typically involve the conversion of the aldehyde to a halide or triflate, which can then participate in coupling reactions. Alternatively, derivatization to a boronic acid or ester would allow it to act as the organoboron partner in Suzuki-Miyaura couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide or triflate in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents. wikipedia.orgnih.gov

For a derivative of this compound, such as the corresponding aryl bromide, a typical Suzuki-Miyaura coupling would proceed as outlined in the table below. The reaction is known to be effective for a broad range of aryl and heteroaryl bromides, including those with electron-rich and electron-poor substituents. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Aryl Bromide

| Parameter | Condition |

|---|---|

| Aryl Halide | 4-(Benzyloxy)-3,5-difluoro-1-bromobenzene |

| Boronic Acid/Ester | Various aryl, heteroaryl, alkyl, or alkenyl boronic acids/esters |

| Catalyst | Pd(PPh₃)₄, CataXCium A Pd G3, or other Pd(0) or Pd(II) complexes |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, or other inorganic bases |

| Solvent | Toluene (B28343)/H₂O, Dioxane/H₂O, or other suitable solvent mixtures |

| Temperature | Room temperature to reflux |

This table presents generalized conditions based on established Suzuki-Miyaura coupling protocols. nih.govnih.govnih.gov Specific conditions may vary depending on the exact substrates.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org It is a powerful tool for the synthesis of substituted alkynes.

Aryl iodides are often used as coupling partners in Sonogashira reactions. beilstein-journals.org A derivative of this compound, such as the corresponding aryl iodide, could be coupled with various terminal alkynes under standard Sonogashira conditions. The reaction can be carried out in a variety of solvents, with polar aprotic solvents like DMF being common, although more sustainable alternatives are being explored. beilstein-journals.org

Table 2: General Conditions for Sonogashira Coupling of an Aryl Iodide

| Parameter | Condition |

|---|---|

| Aryl Halide | 4-(Benzyloxy)-3,5-difluoro-1-iodobenzene |

| Alkyne | Various terminal alkynes |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or other palladium complexes |

| Co-catalyst | CuI |

| Base | Et₃N, piperidine (B6355638), or other amines |

| Solvent | THF, DMF, or other aprotic solvents |

| Temperature | Room temperature to elevated temperatures |

This table outlines typical conditions for the Sonogashira coupling. beilstein-journals.orgorganic-chemistry.orgresearchgate.net The specific parameters can be optimized for particular substrates.

Heck Reaction

The Heck reaction is a palladium-catalyzed method for the arylation or vinylation of an alkene, forming a new carbon-carbon bond at a vinylic position. nih.govlibretexts.org The reaction typically involves an aryl or vinyl halide or triflate and an alkene in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com

To utilize a derivative of this compound in a Heck reaction, it would first need to be converted to a suitable halide, such as an aryl iodide or bromide. This derivative could then be reacted with a variety of alkenes. The regioselectivity of the Heck reaction can sometimes be an issue, but for many substrates, high selectivity can be achieved. liverpool.ac.ukchim.it

Table 3: Illustrative Conditions for the Heck Reaction of an Aryl Halide

| Parameter | Condition |

|---|---|

| Aryl Halide | 4-(Benzyloxy)-3,5-difluoro-1-iodobenzene or -bromobenzene |

| Alkene | Styrene, acrylates, or other alkenes |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, or other palladium complexes |

| Base | NaOAc, Et₃N, or other organic or inorganic bases |

| Solvent | DMF, NMP, or other polar aprotic solvents |

| Temperature | 80-140 °C |

These conditions are representative of those commonly used in Heck reactions. nih.govlibretexts.orgmdpi.com The optimal conditions will depend on the specific reactants.

Applications of the Chemical Compound As a Building Block in Advanced Chemical Synthesis

Precursor in the Synthesis of Complex Organic Scaffolds

The aldehyde functional group is a versatile handle for a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The presence of the difluoro pattern modifies the reactivity of the benzene (B151609) ring and the aldehyde, making 4-(Benzyloxy)-3,5-difluorobenzaldehyde a key starting material for intricate molecular frameworks.

While the direct use of this compound as an intermediate in the total synthesis of specific natural products is not extensively documented in readily available literature, its structural motifs are of significant interest. rsc.orgnih.govnih.gov The synthesis of complex bioactive molecules often relies on building blocks that contain fluorinated aromatic rings and protected hydroxyl groups. uci.edudepositolegale.it

For instance, related non-fluorinated structures like 4-(Benzyloxy)benzaldehyde have been employed in the synthesis of estrogen receptor β-selective ligands. sigmaaldrich.com Furthermore, various substituted benzyloxy derivatives are precursors for N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which have been investigated for their antimycobacterial properties. nih.gov These examples highlight the potential of the benzyloxy-benzaldehyde scaffold in constructing biologically relevant molecules, suggesting that the difluorinated analog is a candidate for creating advanced, fluorinated versions of such compounds.

The development of synthetic probes for studying biological systems is a critical area of chemical biology. This compound serves as a key precursor to more complex molecules that can function as such probes. Its aldehyde group can be readily converted into other functional groups, enabling its incorporation into larger structures.

A significant application is its potential role as a precursor to (4-(Benzyloxy)-3,5-difluorophenyl)boronic acid. sigmaaldrich.com Boronic acids are indispensable tools in modern synthetic chemistry, most notably for their use in Suzuki-Miyaura cross-coupling reactions. These reactions allow for the efficient construction of biaryl compounds, which are common motifs in medicinal chemistry. Therefore, by converting the aldehyde to a suitable functional group for borylation, this compound acts as a gateway to a wide range of complex biaryl probes for drug discovery and chemical biology.

Advanced Spectroscopic and Structural Elucidation of the Chemical Compound and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-(Benzyloxy)-3,5-difluorobenzaldehyde in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of each atom and their connectivity.

While specific experimental data for this compound is not extensively published, its NMR spectra can be predicted based on the analysis of structurally related compounds such as 4-benzyloxybenzaldehyde and 3,5-difluorobenzaldehyde.

¹H NMR: The proton spectrum is expected to show distinct signals for the aldehyde proton (CHO), the benzylic protons (OCH₂), and the aromatic protons of both the difluorinated and the benzyl (B1604629) rings. The aldehyde proton would appear as a singlet at a downfield chemical shift, typically around 9.8-10.0 ppm. The benzylic protons will be a singlet around 5.1 ppm. The aromatic protons on the difluorinated ring are expected to appear as a doublet, while the protons on the benzyl group will show characteristic multiplets in the 7.3-7.5 ppm region.

¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the benzylic carbon. The carbonyl carbon is the most deshielded, appearing around 190 ppm. The carbons directly bonded to fluorine will show large C-F coupling constants.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, it would show correlations between the protons on the benzyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the directly attached carbon signals. It would be used to assign the carbon signals for the benzylic CH₂ and the aromatic C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include the correlation from the aldehyde proton to the ipso- and ortho-carbons of the difluorinated ring, and from the benzylic protons to the oxygen-bearing carbon of the difluorinated ring and the ipso-carbon of the benzyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. A key NOESY correlation would be expected between the benzylic protons and the ortho-protons of the benzyl ring, as well as with the ortho-protons of the difluorinated ring, which would help in determining the preferred conformation of the benzyloxy group relative to the difluorobenzaldehyde core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CHO | ~9.9 (s) | ~190 |

| Ar-H (difluorinated ring) | ~7.5 (d) | - |

| Ar-H (benzyl ring) | ~7.3-7.5 (m) | ~127-136 |

| OCH₂ | ~5.1 (s) | ~71 |

| C-O (difluorinated ring) | - | ~163 |

| C-F (difluorinated ring) | - | ~158 (d, ¹JCF) |

| C-CHO (difluorinated ring) | - | ~132 |

| C-H (difluorinated ring) | - | ~112 (d, ²JCF) |

| C-ipso (benzyl ring) | - | ~136 |

Note: s = singlet, d = doublet, m = multiplet. Chemical shifts are approximate and coupling patterns are simplified.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state. For this compound, ssNMR could be particularly useful in identifying and characterizing different polymorphic forms. Polymorphs are different crystalline forms of the same compound, which can exhibit different physical properties. By analyzing the chemical shifts and line widths in ¹³C and ¹⁹F ssNMR spectra, one can distinguish between different crystalline environments and gain insights into the packing arrangements and intermolecular interactions in each polymorphic form. However, specific solid-state NMR studies on this compound are not currently available in public literature.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

As of now, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC). However, based on the structures of related benzaldehyde (B42025) derivatives, a likely conformation can be predicted. The molecule is expected to be largely planar, with the benzaldehyde group being coplanar with the difluorinated aromatic ring. The benzyloxy group, however, will likely adopt a staggered conformation to minimize steric hindrance. The crystal packing would be governed by a combination of van der Waals forces and weaker intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides the exact mass of the parent ion, which allows for the determination of its elemental composition. For this compound (C₁₄H₁₀F₂O₂), the calculated exact mass is 248.0649.

The fragmentation pattern in the mass spectrum provides valuable structural information. The most likely fragmentation pathways for this molecule would involve the cleavage of the benzylic ether bond, which is typically a weak point in the structure.

Key Fragmentation Pathways:

Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-O bond between the benzylic carbon and the ether oxygen, leading to the formation of a stable benzyl cation (C₇H₇⁺, m/z 91) and a 3,5-difluorophenoxide radical.

Formation of Tropylium (B1234903) Ion: The benzyl cation (m/z 91) is a common fragment in the mass spectra of benzyl-containing compounds and is known to rearrange to the highly stable tropylium ion.

Loss of CO: Aldehydes can undergo fragmentation with the loss of a neutral carbon monoxide molecule (CO), which would lead to a fragment ion corresponding to the difluorobenzyloxybenzene radical cation.

Table 2: Predicted HRMS Fragments for this compound

| Ion Formula | Calculated Exact Mass (m/z) | Corresponding Fragment |

| [C₁₄H₁₀F₂O₂]⁺ | 248.0649 | Molecular Ion |

| [C₇H₇]⁺ | 91.0548 | Benzyl cation / Tropylium ion |

| [C₇H₄F₂O]⁻ | 157.0206 | 3,5-Difluorophenoxide anion |

| [C₁₃H₁₀F₂O]⁺ | 220.0699 | Fragment after loss of CO |

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Conformational Isomerism

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman techniques, is an indispensable tool for the structural analysis of chemical compounds such as this compound. These methods provide detailed information about the functional groups present and can reveal insights into the molecule's conformational isomers. The analysis of vibrational modes—the stretching, bending, and torsional motions of atoms—allows for a comprehensive understanding of the molecular structure.

Functional Group Analysis

The FTIR and Raman spectra of this compound display a series of characteristic bands corresponding to the vibrational modes of its various functional groups. The interpretation of these spectra enables the clear identification of the compound's key structural features.

The aldehyde group is readily identifiable. The C=O stretching vibration results in a strong absorption band in the FTIR spectrum. For an aldehyde group conjugated to an aromatic ring, this band is typically observed in the 1710-1685 cm⁻¹ range. libretexts.orgopenstax.orgorgchemboulder.com The aldehydic C-H stretching vibration characteristically appears as two weaker bands, often found between 2700–2760 cm⁻¹ and 2800–2860 cm⁻¹. openstax.orgpressbooks.pubresearchgate.net The band near 2720 cm⁻¹ can be particularly useful for identifying an aldehyde. orgchemboulder.com

The benzyloxy group contributes several key vibrational signatures. The C-O-C ether linkage is characterized by its asymmetric and symmetric stretching modes. The asymmetric stretch, typically stronger in the infrared spectrum, is found in the 1275-1200 cm⁻¹ region, while the medium-intensity symmetric stretch appears around 1075-1020 cm⁻¹.

The aromatic rings —both the difluorinated phenyl ring and the phenyl ring of the benzyl group—exhibit multiple characteristic vibrations. These include C-H stretching vibrations appearing above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which are typically observed in the 1600-1400 cm⁻¹ region. libretexts.orgtheaic.org Aromatic aldehydes, specifically, show a C=C stretching vibration around 1605 cm⁻¹. researchgate.net In Raman spectra, the aromatic ring breathing mode is often a strong band found near 1000 cm⁻¹. researchgate.netaps.org

The carbon-fluorine (C-F) bonds produce strong vibrational bands, typically in the 1400-1000 cm⁻¹ region of the FTIR spectrum. The exact position of these bands is influenced by the substitution pattern on the aromatic ring.

Conformational Isomerism

The conformational flexibility of this compound primarily stems from rotation around the C-O-C ether linkage and the C-C bond connecting the difluorinated ring to the aldehyde group. Different spatial arrangements of the benzyloxy group relative to the difluorobenzaldehyde core would result in distinct conformers, each with a unique vibrational spectrum.

While specific experimental studies on the conformational isomerism of this exact molecule are not widely available, research on related substituted benzaldehydes and benzyl alcohols provides valuable insights. rsc.orgnih.gov For instance, studies on 2-fluorobenzaldehyde (B47322) have shown that it exists as a mixture of planar cis and trans conformers. rsc.org Similarly, the conformational landscapes of benzyl alcohols are significantly influenced by fluorine substitution, with intramolecular interactions stabilizing certain conformations. nih.gov

High-resolution vibrational spectroscopy, particularly when combined with techniques like matrix isolation, can resolve the spectral signatures of individual conformers. mdpi.com Computational methods, such as Density Functional Theory (DFT), are also crucial for predicting the vibrational frequencies of different conformers, aiding in the interpretation of experimental spectra. mdpi.comiu.edu.sa Low-frequency anharmonic vibrations, in particular, can be key indicators of conformational changes. boisestate.edu

Detailed Research Findings

Based on established group frequency correlations and data from structurally similar molecules, the expected vibrational spectra for this compound can be predicted. The following tables summarize the anticipated key vibrational modes. The combination of FTIR and Raman spectroscopy offers a complementary approach for a thorough vibrational analysis. researchgate.net FTIR is more sensitive to polar bonds like C=O, while Raman spectroscopy often yields stronger signals for non-polar symmetric vibrations, such as those in aromatic rings. libretexts.org

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3030 | Medium-Weak | Aromatic C-H Stretch libretexts.org |

| 2940-2910 | Medium-Weak | Methylene (B1212753) (-CH₂) Asymmetric/Symmetric Stretch theaic.org |

| 2860-2800 | Weak | Aldehyde C-H Stretch (Fermi Resonance) pressbooks.pub |

| 2760-2700 | Weak | Aldehyde C-H Stretch (Fermi Resonance) orgchemboulder.compressbooks.pub |

| 1705-1685 | Strong | Aldehyde C=O Stretch (Aromatic Conjugated) openstax.orgorgchemboulder.com |

| 1610-1580 | Medium | Aromatic C=C Stretch researchgate.net |

| 1500-1400 | Medium | Aromatic C=C Stretch theaic.org |

| 1350-1250 | Strong | C-F Stretch |

| 1275-1200 | Strong | Asymmetric C-O-C Stretch (Ether) |

| 1075-1020 | Medium | Symmetric C-O-C Stretch (Ether) |

| 900-675 | Strong | Aromatic C-H Out-of-Plane Bend |

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3030 | Strong | Aromatic C-H Stretch aps.org |

| 1705-1685 | Weak | Aldehyde C=O Stretch |

| 1610-1580 | Strong | Aromatic C=C Stretch aps.org |

| ~1000 | Very Strong | Aromatic Ring Breathing Mode (Trisubstituted Ring) researchgate.netaps.org |

| 800-600 | Medium | Aromatic Ring Bending Modes |

Computational Chemistry and Theoretical Studies on the Chemical Compound

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of a molecule.

The electronic structure of a molecule is key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this, representing the regions from which electrons are most likely to be donated and to which they are most likely to be accepted, respectively.

In a molecule like 4-(Benzyloxy)-3,5-difluorobenzaldehyde, the HOMO is expected to be localized primarily on the electron-rich benzyloxy group. The LUMO, conversely, would likely be centered on the benzaldehyde (B42025) ring, particularly the carbon atom of the aldehyde group, which is electron-deficient. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.

The electrostatic potential surface (EPS) maps the electrostatic potential onto the electron density surface of the molecule. For this compound, the EPS would be expected to show a negative potential (red and yellow regions) around the oxygen atoms of the ether and carbonyl groups, indicating areas susceptible to electrophilic attack. Positive potential (blue regions) would be anticipated around the hydrogen atoms.

Table 1: Illustrative HOMO/LUMO Energies for a Structurally Similar Compound (4-Methoxy-3,5-difluorobenzaldehyde)

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| Energy Gap | 5.3 |

Note: Data is hypothetical and for illustrative purposes based on similar compounds.

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to predict the ¹H and ¹³C NMR spectra. For this compound, the aldehydic proton would be expected to have a characteristic downfield shift. The aromatic protons would appear as a singlet due to symmetry, and the benzylic protons as another singlet.

Vibrational frequencies, corresponding to the peaks in an Infrared (IR) spectrum, can also be computed. The most prominent peak would be the C=O stretching frequency of the aldehyde group, typically appearing around 1700 cm⁻¹. Other characteristic vibrations would include C-H stretching, C-O stretching, and C-F stretching frequencies.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aldehyde | C=O Stretch | ~1705 |

| Aromatic Ring | C-H Stretch | ~3100 |

| Benzyl (B1604629) Group | CH₂ Stretch | ~2950 |

| Ether | C-O Stretch | ~1250 |

| Fluoro Group | C-F Stretch | ~1150 |

Note: These are typical frequency ranges and would be refined by specific calculations.

The three-dimensional structure and conformational flexibility of a molecule are crucial for its biological activity and physical properties. This compound has several rotatable bonds, leading to different possible conformers.

Computational conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting geometry to identify the most stable, low-energy conformers. For this molecule, the key dihedral angles would be around the C-O-C ether linkage and the C-C bond connecting the aldehyde group to the ring. The global minimum energy conformer would represent the most populated structure at equilibrium.

Reaction Mechanism Simulations

Theoretical simulations can map out the energetic landscape of a chemical reaction, providing detailed insights into how it occurs.

For any reaction involving this compound, such as a nucleophilic addition to the carbonyl group, there exists a high-energy transition state that must be overcome. Computational methods can locate the precise geometry of this transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy or reaction barrier, which determines the reaction rate.

Reactions are typically carried out in a solvent, which can have a significant impact on reactivity and selectivity. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent by treating it as a continuous medium with a specific dielectric constant. These calculations can reveal how the solvent stabilizes or destabilizes the reactants, products, and transition states, thereby influencing the reaction pathway and outcome. For a polar molecule like this compound, polar solvents would be expected to play a significant role in its reactions.

Molecular Dynamics Simulations (e.g., studying interactions in specific chemical environments or with catalysts)

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-evolution of molecular systems, providing detailed insights into the conformational dynamics and intermolecular interactions of this compound. These simulations model the behavior of the molecule in various environments, elucidating its interactions with solvent molecules, its aggregation behavior, and its potential interactions with catalytic surfaces.

Interaction with Solvent Environments:

MD simulations are instrumental in understanding how this compound behaves in different solvent environments, which is crucial for predicting its solubility, reactivity, and partitioning behavior. By simulating the compound in explicit solvent models, such as water or organic solvents, researchers can analyze the radial distribution functions (RDFs) to understand the solvation shell structure.

For instance, in an aqueous environment, the oxygen atom of the aldehyde group and the ether linkage are expected to act as hydrogen bond acceptors. MD simulations can quantify the strength and lifetime of these hydrogen bonds. The fluorinated and benzylic aromatic rings contribute to the molecule's hydrophobic character, leading to specific orientational preferences in both polar and non-polar solvents.

Table 1: Simulated Interaction Parameters of this compound in Different Solvents

| Solvent | Average Number of Solvent Molecules within 3.5 Å | Predominant Interaction Type | Average Interaction Energy (kcal/mol) |

| Water | 4.2 | Hydrogen Bonding (with aldehyde O) | -5.8 |

| Methanol | 5.1 | Hydrogen Bonding & van der Waals | -4.5 |

| Dichloromethane (B109758) | 6.8 | Dipole-Dipole & van der Waals | -3.2 |

| Hexane | 7.5 | van der Waals | -2.1 |

Note: The data in this table is illustrative and based on theoretical principles of molecular interactions. It serves to demonstrate the type of information that can be obtained from molecular dynamics simulations.

Conformational Dynamics and Flexibility:

The presence of the benzyloxy group introduces significant conformational flexibility to the molecule. The dihedral angles defining the orientation of the benzyl group relative to the difluorobenzaldehyde core are key parameters studied through MD simulations. By monitoring the time evolution of these dihedral angles, a Ramachandran-like plot for small molecules can be generated to identify low-energy, stable conformations and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its packing in the solid state and its binding to potential biological targets or catalyst active sites.

Interaction with Catalytic Surfaces:

Molecular dynamics simulations can also be employed to study the adsorption and orientation of this compound on the surface of a catalyst, for instance, a palladium (Pd) surface commonly used in debenzylation reactions. These simulations provide insights into the initial steps of a catalytic cycle. Key parameters to analyze include the distance between the molecule and the surface, the orientation of the reactive groups (aldehyde and benzyloxy ether) with respect to the catalytic atoms, and the interaction energy. The simulations can reveal whether the molecule adsorbs flat on the surface, maximizing van der Waals interactions, or if specific atoms coordinate with the metal surface.

Table 2: Simulated Adsorption Characteristics of this compound on a Pd(111) Surface

| Parameter | Simulated Value | Implication |

| Average Molecule-Surface Distance | 2.8 Å | Indicates strong physisorption |

| Orientation of Aldehyde Group | Pointing away from the surface | Suggests potential steric hindrance for surface reactions at this group |

| Orientation of Benzyl Group | Parallel to the surface | Maximizes π-stacking interactions with the metal surface |

| Adsorption Energy | -25 kcal/mol | Favorable interaction, suggesting the molecule will readily adsorb |

Note: The data in this table is hypothetical and represents plausible outcomes from a molecular dynamics simulation study. It is intended to illustrate the application of MD in studying catalyst-substrate interactions.

These computational studies, by providing an atomistic view of the dynamic behavior of this compound, are invaluable for rationalizing its chemical properties and for the design of new synthetic routes and materials.

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Reactivity Insights

The primary synthetic route to 4-(Benzyloxy)-3,5-difluorobenzaldehyde is a notable achievement in its straightforwardness and efficiency. The established method involves the Williamson ether synthesis, a reliable and well-understood reaction.

Key Synthetic Method: The synthesis is typically achieved by reacting 4-hydroxy-3,5-difluorobenzaldehyde with benzyl (B1604629) chloride in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylsulfoxide. prepchem.com This method provides good yields and is scalable, representing a significant benchmark for the production of this key intermediate.

| Precursor | Reagent | Base | Solvent | Product |

| 4-hydroxy-3,5-difluorobenzaldehyde | Benzyl chloride | Potassium carbonate | Dimethylsulfoxide | This compound |

Reactivity Insights: The reactivity of this compound is governed by its distinct functional groups: the aldehyde, the electron-rich benzyloxy group, and the electron-withdrawing fluorine atoms.

Aldehyde Group: The aldehyde functionality is a highly reactive handle for a multitude of organic transformations, including nucleophilic additions, reductions, and oxidations. This reactivity makes the compound a valuable building block. However, the high reactivity also presents challenges, as the aldehyde is prone to side reactions, particularly with strong organometallic nucleophiles. rug.nlacs.orgresearchgate.net

Substituted Aromatic Ring: The two fluorine atoms flanking the benzyloxy group have a profound electronic influence. They withdraw electron density from the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions. This unique electronic environment is crucial for tuning the properties of derivative compounds.

Emerging Research Avenues for the Chemical Compound in Advanced Chemical Research

The structural motifs present in this compound suggest its potential as a precursor in several advanced research areas, most notably in medicinal chemistry and materials science.

Medicinal Chemistry: The benzyloxybenzaldehyde scaffold is found in molecules with significant biological activity. Related compounds have been investigated as anticancer agents against cell lines like HL-60 and as Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists for treating retinal disorders. nih.govepa.gov The introduction of the 3,5-difluoro substitution pattern in this compound is a rational strategy for developing new therapeutic agents. Fluorine atoms are often incorporated into drug candidates to enhance metabolic stability, binding affinity, and bioavailability. Therefore, this compound is an attractive starting point for the synthesis of novel, fluorinated analogues of known bioactive molecules.

Materials Science: Functionalized benzaldehydes are precursors to a wide range of complex organic materials, including polymers and ligands for catalysis. The specific electronic properties and rigidity conferred by the difluorinated phenyl ring could be exploited in the design of novel organic electronic materials or specialized ligands for transition-metal catalysis.

Potential for Novel Methodologies and Sustainable Synthesis Practices

While the current synthesis is effective, future research could focus on developing more sustainable and efficient methodologies, aligning with the principles of green chemistry.

One-Pot and Tandem Reactions: Modern synthetic chemistry emphasizes procedural efficiency, reducing waste and purification steps. Future work could explore one-pot or tandem reaction sequences to synthesize this compound and its derivatives. liberty.edu For instance, developing methods that combine the formation of the aldehyde with subsequent coupling reactions without isolating intermediates would be a significant advance. rug.nlnih.gov

Advanced Protection Strategies: The high reactivity of the aldehyde group can be a limitation when performing chemistry on other parts of the molecule. Research into novel, easily removable protecting groups for the aldehyde could unlock more complex synthetic pathways. Methodologies using intermediates like stable aluminum hemiaminals, which mask the aldehyde during cross-coupling reactions, offer a template for such advancements. rug.nlacs.orgresearchgate.net

Future Research Directions:

| Research Area | Focus | Potential Impact |

| Sustainable Synthesis | Development of one-pot reactions and catalytic methods. | Reduced waste, lower cost, and increased efficiency. rug.nlliberty.edu |